molecular formula C8H9NO B505616 4-Aminoacetophenone CAS No. 99-92-3

4-Aminoacetophenone

Cat. No. B505616
CAS RN: 99-92-3
M. Wt: 135.16g/mol
InChI Key: GPRYKVSEZCQIHD-UHFFFAOYSA-N
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Description

4-Aminoacetophenone is a white to pale yellow crystalline solid . It has limited solubility in water but dissolves well in organic solvents like ethanol and acetone . It is also known as Clenbuterol Impurity D, a related compound of the sympathomimetic amine drug clenbuterol .


Synthesis Analysis

A new synthetic route for preparing 4-aminoacetophenone has been developed. This involves a Williamson ether synthesis method and Smiles rearrangement reaction, producing benzamide compounds. The preparation of 4-aminoacetophenone is completed after hydrolysis .


Molecular Structure Analysis

The molecular formula of 4-Aminoacetophenone is C8H9NO . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Aminoacetophenone undergoes various chemical reactions. For instance, it is used in the synthesis of some new heterocyclic compounds . It can be analyzed by the reverse phase (RP) HPLC method with simple conditions .


Physical And Chemical Properties Analysis

4-Aminoacetophenone is a white to pale yellow crystalline solid with a melting point ranging from 96 to 100 degrees Celsius . It exhibits limited solubility in water but good solubility in organic solvents like ethanol, acetone, and chloroform .

Scientific Research Applications

Synthesis and Characterization

4-Aminoacetophenone has been a subject of study for its synthesis and characterization. Chun (2013) described the synthesis of 4-Aminoacetophenone from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide, achieving a yield of 52.1% under specific conditions. The structure was confirmed using 1H NMR and IR techniques. This process involves Williamson etherification, Smiles rearrangement, and hydrolysis reactions (Chun, 2013). Additionally, a compound synthesized by base-catalyzed sulfonylation of 4-aminoacetophenone, 4-(phenylsulfonyl)aminoacetophenone, demonstrated potent antibacterial activity against certain bacterial strains (Ijeomah, Agwaza, & Tseeka, 2019).

Role in Supramolecular Chemistry

Rocha et al. (2017) synthesized a compound involving 4-aminoacetophenone and explored its supramolecular self-assembly through hydrogen bonds. The compound exhibited mesomorphic behavior, specifically a hexatic Smetic B phase, indicating its potential in the field of liquid crystal technology (Rocha et al., 2017).

Biological Activities

Research on derivatives of 4-Aminoacetophenone showed that certain heterocycle compounds synthesized from it exhibit antimicrobial activities. These compounds were tested against standard antibiotics and some showed promising results (Jinzeel, 2015). Moreover, the research also highlighted the potential of 4-aminoacetophenone in synthesizing compounds with antitumor activities, as certain Schiff base derivatives exhibited a broad range of antitumor activities in vitro (Ramadan, Abu Al-Nasr, & Noureldeen, 2014).

Sensing and Detection Applications

A study by Guo et al. (2021) introduced a europium metal-organic framework (Eu-MOF) as a luminescent sensing material for 2-Aminoacetophenone, a bacterial biomarker. This innovative approach offers a low-cost, fast, and environmentally friendly method for detecting pathogenic bacteria in water, demonstrating the potential of 4-Aminoacetophenone derivatives in environmental monitoring (Guo et al., 2021).

Safety And Hazards

4-Aminoacetophenone can cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if in contact with skin, and calling a poison center or doctor if you feel unwell .

Future Directions

Asymmetric organocatalysis, which includes compounds like 4-Aminoacetophenone, has developed spectacularly over the last two centuries. Future developments will open new directions and possibilities allowing applications and transformations that are not feasible yet .

properties

IUPAC Name

1-(4-aminophenyl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3
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InChI Key

GPRYKVSEZCQIHD-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)N
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Molecular Formula

C8H9NO
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DSSTOX Substance ID

DTXSID6052669
Record name 4-Aminoacetophenone
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Molecular Weight

135.16 g/mol
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Physical Description

Yellow solid with a pleasant odor; [HSDB] Tan crystalline solid; [MSDSonline]
Record name 4-Acetylaniline
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Boiling Point

294 °C; 195 °C at 15 mm Hg
Record name 4-ACETYLANILINE
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Solubility

Soluble in hydrochloric acid, Very soluble in ether and ethanol, In water, 3.35X10+3 mg/L at 37 °C
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Vapor Pressure

0.00989 [mmHg]
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Mechanism of Action

P-AMINOACETOPHENONE IS KNOWN TO BE A POWERFUL METHEMOGLOBIN-FORMER IN VIVO.
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Product Name

4'-Aminoacetophenone

Color/Form

Yellow monoclinic prisms from alcohol, Yellow needles

CAS RN

99-92-3
Record name p-Aminoacetophenone
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Record name Ethanone, 1-(4-aminophenyl)-
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Record name 4-AMINOACETOPHENONE
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Melting Point

106 °C
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Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed a solution of 1-(4-nitrophenyl)ethanone (6 g, 36.36 mmol, 1.00 equiv) in ethanol (100 mL), water (15 mL). This was followed by the addition of NH4Cl (3.85 g, 72.64 mmol, 2.00 equiv) in several batches. To this was added Fe (10.18 g, 181.79 mmol, 5.00 equiv) in several batches, while the temperature was maintained at reflux. The resulting mixture was heated to reflux for 2 h. The solids were filtered out and the resulting filtrate was concentrated under vacuum. The residue was diluted with 50 mL of water. The resulting solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 3.1 g (60%) of 1-(4-aminophenyl)ethanone as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
10.18 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,330
Citations
Z Zheng, Y Wang, W Zhao, G Xiong, X Cao… - … of Radioanalytical and …, 2017 - Springer
… [22], 4-aminoacetophenone oxime, … 4-aminoacetophenone oxime for selective preconcentration of uranyl ions from the aqueous solution. Therefore, in this study, 4-aminoacetophenone …
Number of citations: 16 link.springer.com
M Singh, P Pandey, RN Rai, US Rai - Journal of thermal analysis and …, 2013 - Springer
The solid–liquid phase equilibrium data of two binary organic systems, namely, salicylamide–4-nitrophenol and 2-cyanoacetamide–4-aminoacetophenone show the formation of a …
Number of citations: 14 link.springer.com
LE Sarto, EP De Gois, GG De Andrade… - Anticancer …, 2019 - ar.iiarjournals.org
… In this study, we synthesized novel Schiff base palladium(II) complexes derivated from 4-aminoacetophenone and evaluated their cytotoxic effects on melanoma cell line, MDA-MB-435. …
Number of citations: 11 ar.iiarjournals.org
L Macek, JC Bellamy, K Faber, CR Milson, CP Landee… - Polyhedron, 2023 - Elsevier
… the effects of an electron-withdrawing substituent on the overall magneto-structural relationships of a complex, we prepared a family of compounds that used 4′-aminoacetophenone (4…
Number of citations: 2 www.sciencedirect.com
NH Karam, JH Tomma, AH AL-dujaili - Ibn AL-Haitham Journal For Pure and …, 2017 - iasj.net
… The compound [VIII] was synthesized from fusion 4-aminoacetophenone with thiourea in … group C=O and C=S of 4-aminoacetophenone and thiourea with the appearance of a stretching …
Number of citations: 11 www.iasj.net
A Zanka, H Takeuchi, A Kubota - Organic Process Research & …, 1998 - ACS Publications
… We first tried to directly react 4-aminoacetophenone with chlorine gas, but this only gave … first, followed by reaction with 4-aminoacetophenone was highly effective for selective aromatic …
Number of citations: 64 pubs.acs.org
V Mishra, SN Pandeya, E DeClercq… - Pharmaceutica Acta …, 1998 - Elsevier
The thioureido derivative of 4-aminoacetophenone aryl semicarbazone have been prepared. These derivatives have been characterised on the basis of different physicochemical …
Number of citations: 29 www.sciencedirect.com
MHA Al-Amery… - Res. J. Chem …, 2019 - worldresearchersassociations.com
… The ligand was prepared by Schiff base procedure which included the reaction of p-chloroaniline with 4-aminoacetophenone with salicylaldehyde and the structures of the new metal …
Number of citations: 4 worldresearchersassociations.com
NS Al-Obaidi, ODA Sattar, FF Hadi… - Journal of Biochemical …, 2018 - jbiochemtech.com
New azo and diazo dye was synthesized by coupling reaction of dizonium salt of P-amino acetophenone, P-phenylene diamine with phenolic derived. The products were characterized …
Number of citations: 7 jbiochemtech.com
S Kant, US Rai, RN Rai - Journal of thermal analysis and …, 2012 - akjournals.com
The phase diagrams of binary systems of 4-aminoacetophenone (AAP) with each of benzoin (BN) and 4-nitrophenol (PNP) have been established by the thaw-melt method. This study …
Number of citations: 5 akjournals.com

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